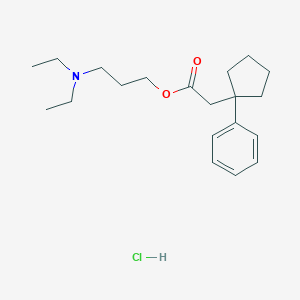![molecular formula C22H24F2N2O2 B5190426 N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B5190426.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the group of designer drugs. This compound has gained significant attention from the scientific community due to its potential applications in research on the endocannabinoid system.
Mecanismo De Acción
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide binds to the CB1 receptor with high affinity and activates it, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This activation also leads to the opening of potassium channels and the inhibition of calcium channels, resulting in the hyperpolarization of neurons and the reduction of neurotransmitter release.
Biochemical and Physiological Effects:
The activation of CB1 receptors by this compound results in various biochemical and physiological effects, including analgesia, sedation, and changes in mood and appetite. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, which makes it useful for studying the endocannabinoid system. However, its limited solubility in water and potential for toxicity at high doses are significant limitations.
Direcciones Futuras
There are several future directions for the research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide, including the study of its pharmacokinetics and metabolism, the development of more potent and selective agonists, and the investigation of its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained significant attention from the scientific community due to its potential applications in research on the endocannabinoid system. Its high potency and selectivity for the CB1 receptor make it useful for studying the physiological processes regulated by this receptor. However, its limitations, including its limited solubility and potential for toxicity, should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide involves the reaction of 4-fluorobenzaldehyde with 1-(2-fluorobenzyl)piperidine in the presence of a reducing agent, followed by the reaction of the resulting intermediate with 4-fluorobutyryl chloride. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide is commonly used in scientific research to study the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. This compound is a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the brain and central nervous system. The activation of CB1 receptors by this compound leads to the modulation of neurotransmitter release, resulting in various physiological effects.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O2/c23-18-9-7-16(8-10-18)21(27)11-12-22(28)25-19-5-3-13-26(15-19)14-17-4-1-2-6-20(17)24/h1-2,4,6-10,19H,3,5,11-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRDCJDJNBKGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)CCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(1H-pyrazol-5-ylmethyl)amino]nicotinamide](/img/structure/B5190351.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5190356.png)

![5-[(5-bromo-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190367.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5190387.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5190399.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5190409.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5190416.png)

![methyl 2,2-dimethyl-4,6-dioxo-5-[1-(1-pyrrolidinyl)butylidene]cyclohexanecarboxylate](/img/structure/B5190427.png)
![ethyl 3-benzyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5190429.png)
